

Application Note: Quantification of Alverine in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Alpertine	
Cat. No.:	B1662706	Get Quote

Introduction

Alverine is a smooth muscle relaxant used for the treatment of gastrointestinal disorders. Accurate and reliable quantification of Alverine and its metabolites in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Alverine in human plasma. The method utilizes solid-phase extraction for sample cleanup, followed by chromatographic separation and mass spectrometric detection, providing a robust workflow for high-throughput analysis.

Experimental

Materials and Reagents

- Alverine and Alverine-d5 (internal standard) reference standards
- · HPLC-grade acetonitrile, methanol, and water
- · Ammonium formate
- Human plasma
- Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X)

Sample Preparation



A solid-phase extraction (SPE) procedure is employed for the extraction of Alverine from human plasma.[1][2]

- To 150 μL of human plasma, add the internal standard (Alverine-d5) solution.
- Load the sample onto a pre-conditioned SPE cartridge.
- Wash the cartridge to remove interferences.
- Elute the analyte and internal standard.
- Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C8 or C18 reversed-phase column.[1][2]

- Column: Symmetry Shield RP18 (150 mm × 3.9 mm, 5 μm) or Kromasil C8[1]
- Mobile Phase: Acetonitrile and 10 mM ammonium formate (65:35, v/v)
- · Flow Rate: Isocratic elution
- Injection Volume: 5 μL
- Column Temperature: Ambient

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MS/MS System: API 5000 or equivalent



 MRM Transitions: Specific precursor-to-product ion transitions for Alverine and Alverine-d5 are monitored.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of Alverine in human plasma.

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, recovery, and stability.

- Linearity: The method showed excellent linearity over the concentration range of 100-10,000 pg/mL for Alverine.
- Precision and Accuracy: The intra- and inter-run precision values were within acceptable limits (≤6.3%), and the accuracy was within the range of -7.0% to -0.1% for Alverine.
- Recovery: The overall recovery for Alverine from human plasma was determined to be 83.5%.

Conclusion

This application note presents a validated LC-MS/MS method for the quantitative determination of Alverine in human plasma. The method is sensitive, selective, and robust, making it suitable for routine analysis in clinical and research settings. The use of a deuterated internal standard ensures high accuracy and precision of the results.

Detailed Experimental Protocol

- 1. Preparation of Stock and Working Solutions
- 1.1. Stock Solutions: Prepare individual stock solutions of Alverine and Alverine-d5 (Internal Standard, IS) in methanol at a concentration of 1 mg/mL. 1.2. Working Solutions: Prepare serial dilutions of the Alverine stock solution with a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration.



2. Sample Preparation (Solid-Phase Extraction)

2.1. Pipette 150 μ L of human plasma into a clean microcentrifuge tube. 2.2. Add a specified volume of the Alverine-d5 internal standard working solution to each plasma sample, except for the blank samples. 2.3. Vortex mix the samples for 30 seconds. 2.4. Condition a solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water. 2.5. Load the entire plasma sample onto the conditioned SPE cartridge. 2.6. Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water. 2.7. Dry the cartridge under vacuum for 1-2 minutes. 2.8. Elute Alverine and the IS with 1 mL of methanol into a clean collection tube. 2.9. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. 2.10. Reconstitute the dried residue in 100 μ L of the mobile phase (acetonitrile:10 mM ammonium formate, 65:35, v/v). 2.11. Vortex mix for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS System and Conditions

3.1. Liquid Chromatography (LC) System:

- Column: Symmetry Shield RP18, 150 x 3.9 mm, 5 μm
- Mobile Phase: 65% Acetonitrile, 35% 10 mM Ammonium Formate
- Flow Rate: 0.8 mL/min (example, may need optimization)
- Injection Volume: 5 μL
- Column Temperature: 30°C
- Run Time: 4 minutes

3.2. Mass Spectrometer (MS) System:

- Instrument: Triple Quadrupole Mass Spectrometer (e.g., API 5000)
- Ion Source: Electrospray Ionization (ESI)
- Polarity: Positive
- Ion Source Temperature: 500°C (example, may need optimization)
- MRM Transitions:
- Alverine: [Precursor Ion m/z] > [Product Ion m/z]
- Alverine-d5 (IS): [Precursor Ion m/z] > [Product Ion m/z] (Note: Specific m/z values need to be determined by direct infusion of the compounds.)

4. Data Analysis and Quantification



4.1. Acquire the data using the instrument's software. 4.2. Integrate the peak areas for Alverine and the internal standard (Alverine-d5). 4.3. Calculate the peak area ratio of the analyte to the internal standard. 4.4. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. 4.5. Determine the concentration of Alverine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Liquid Chromatography Parameters

Parameter	Condition
Column	Symmetry Shield RP18 (150 mm \times 3.9 mm, 5 μ m)
Mobile Phase	Acetonitrile: 10 mM Ammonium Formate (65:35, v/v)
Flow Rate	Isocratic
Injection Volume	5 μL
Column Temperature	Ambient
Run Time	~4 minutes

Table 2: Mass Spectrometry Parameters



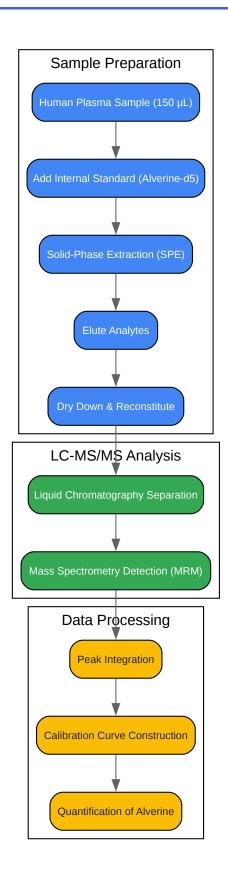
Parameter	Setting
Ionization Mode	Positive Electrospray Ionization (ESI+)
MS/MS System	Triple Quadrupole
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	Analyte and IS specific
Dwell Time	100 ms (example)
Collision Energy	Optimized for each transition
Declustering Potential	Optimized for each transition

Table 3: Method Validation Summary

Parameter	Result
Linearity Range (pg/mL)	100 - 10,000
Correlation Coefficient (r²)	> 0.99
LLOQ (pg/mL)	100
Intra-day Precision (%RSD)	≤ 6.3%
Inter-day Precision (%RSD)	≤ 6.3%
Intra-day Accuracy (%RE)	-7.0% to -0.1%
Inter-day Accuracy (%RE)	-5.1% to -0.5%
Overall Recovery	83.5%

Visualization





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References

- 2. Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study PubMed [pubmed.ncbi.nlm.nih.gov]
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